

Application Notes: Biotin-TAT (47-57) Conjugation to Fluorescent Dyes

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Compound of Interest

Compound Name: Biotin-TAT (47-57)

Cat. No.: B15597250

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Audience: Researchers, scientists, and drug development professionals.

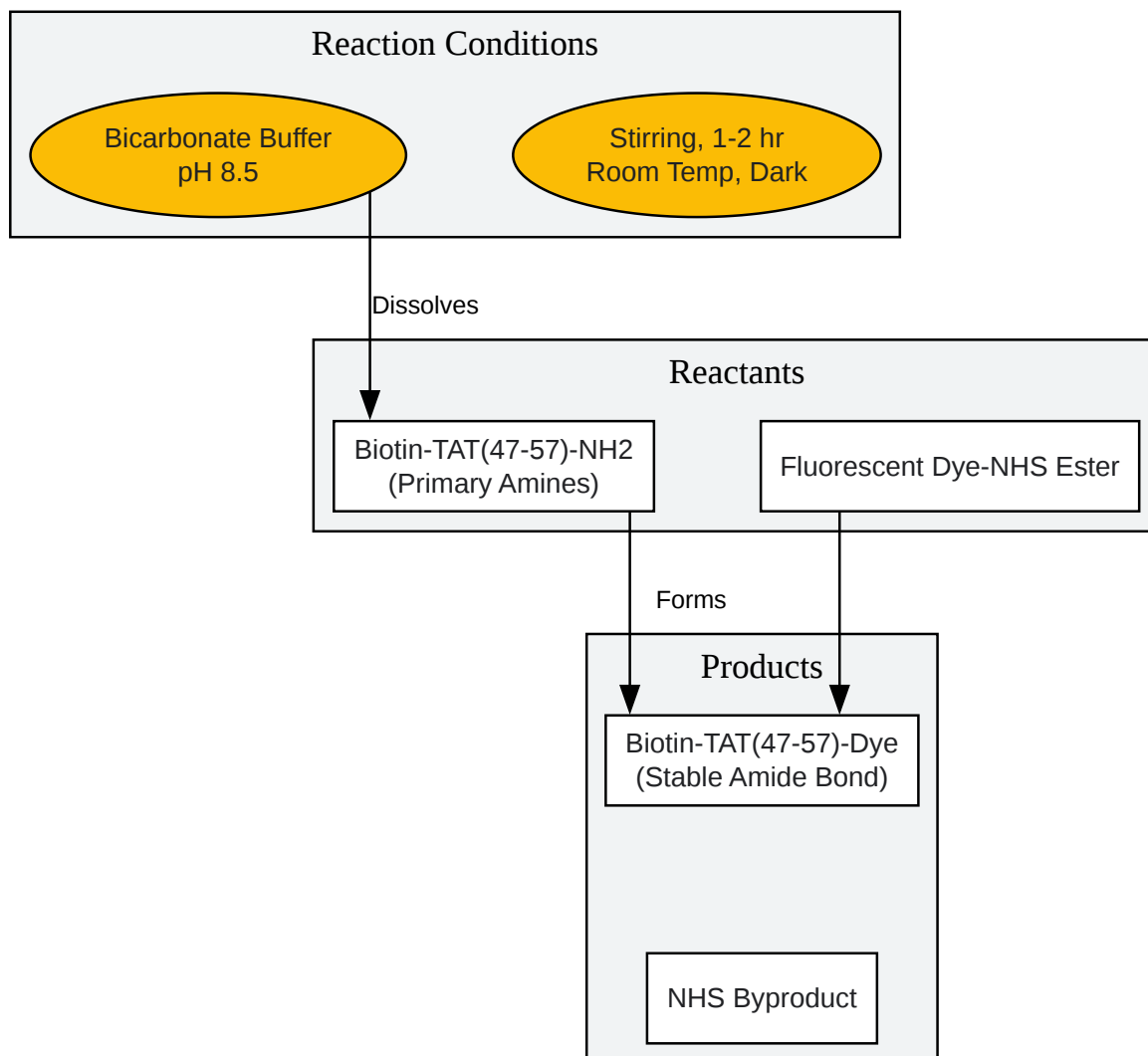
Introduction: The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain that allows it to efficiently penetrate living cells. The peptide sequence corresponding to amino acids 47-57 (GRKKRRQRRRPQ) retains this cell-penetrating capability and is widely used as a vector for intracellular delivery of various cargo molecules. When synthesized with an N-terminal biotin tag, the **Biotin-TAT (47-57)** peptide can be utilized for affinity-based purification or detection using streptavidin systems.

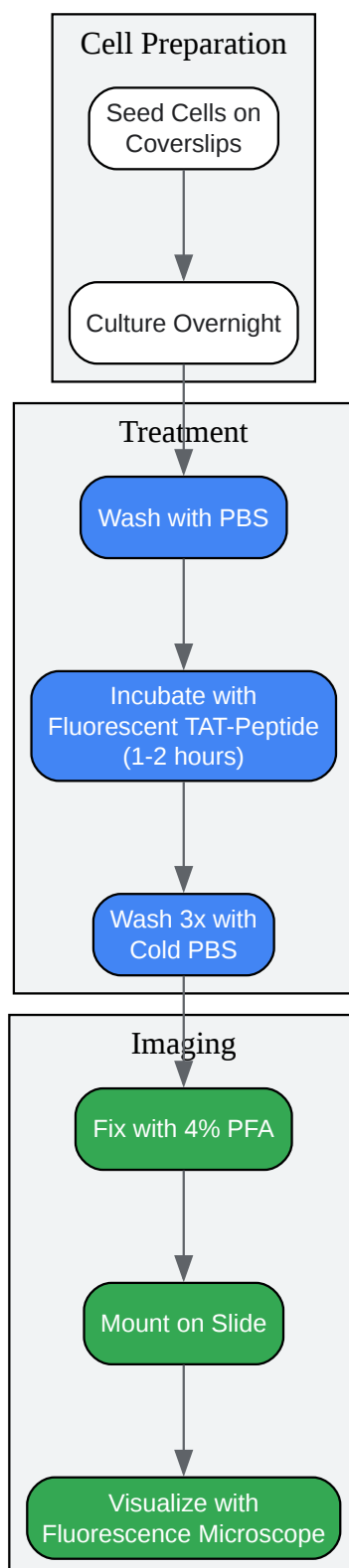
Fluorescent labeling of this peptide is a critical step for visualizing and quantifying its cellular uptake and intracellular localization.^{[1][2]} This document provides a detailed protocol for the conjugation of **Biotin-TAT (47-57)** to an amine-reactive fluorescent dye, followed by purification and characterization of the conjugate. The most common method involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated dye with the primary amines on the peptide.^{[2][3]}

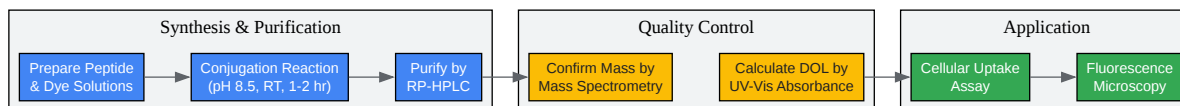
Principle of the Method

The protocol is based on the covalent conjugation of an amine-reactive fluorescent dye to the **Biotin-TAT (47-57)** peptide. The peptide contains multiple primary amines that are potential labeling sites: the N-terminal alpha-amine and the epsilon-amines on the side chains of the two lysine (K) residues. NHS-ester activated dyes react with these non-protonated aliphatic amine groups, typically in a buffer with a slightly basic pH of 8.0-9.0, to form a stable amide bond.^{[3][4][5][6]} Following the reaction, the fluorescently labeled peptide is purified from excess,

unreacted dye using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.







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References

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